
3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22N8O2S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonist Activity in Pharmacological Studies
Research has explored the synthesis and biological activity of related purine derivatives, focusing on their role as antagonists in various receptor activities. For example, compounds structurally similar to the one have shown potent 5-HT2 antagonist activity. These findings suggest potential applications in developing therapies targeting serotonin receptors, which could have implications for treating conditions like depression, anxiety, and other neurological disorders (Watanabe et al., 1992).
Synthesis and Evaluation of Biological Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione has been designed and synthesized, showing effects on triglyceride accumulation and demonstrating hypoglycemic and hypolipidemic activity in vivo. This suggests the potential for diabetes and lipid disorder treatments, showcasing the versatility of purine derivatives in medicinal chemistry (Kim et al., 2004).
Cardiovascular and Antiarrhythmic Activity
Purine derivatives have been tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, showing promising results in cardiovascular research. This highlights the potential use of such compounds in developing new treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Chemical Sensors and Molecular Recognition
Compounds with structural similarities have been used to create chemosensors for detecting metal ions, such as Cu2+ ions, indicating applications in environmental monitoring and analytical chemistry. The ability of these compounds to change color upon metal ion binding could be utilized in developing new sensor technologies (Gosavi-Mirkute et al., 2017).
Antimicrobial and Antitumor Activities
Synthetic efforts have yielded novel purine derivatives with significant antimicrobial and antitumor activities. This underscores the potential for these compounds in creating new therapeutic agents to combat microbial infections and cancer (Prakash et al., 2011).
Propiedades
IUPAC Name |
3-methyl-7-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2S/c1-21-10-17-20-16(21)27-9-8-24-11-12(22(2)15(26)19-13(11)25)18-14(24)23-6-4-3-5-7-23/h10H,3-9H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNZUAORWUHHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
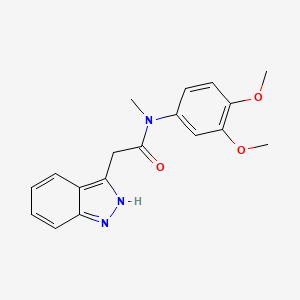
![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
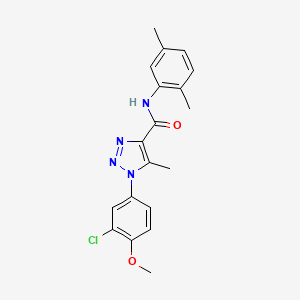


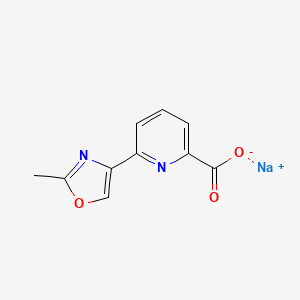

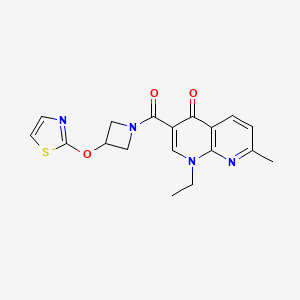
![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
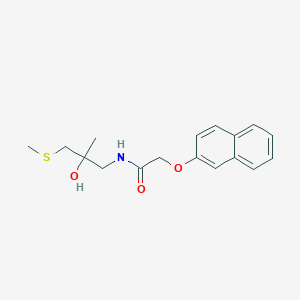

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)